N-(2-bromobenzyl)-2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(2-bromobenzyl)-2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a structurally complex amide derivative featuring a pyridinone core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and an acetamide-linked 2-bromobenzyl group. The 2-oxopyridin-1(2H)-yl scaffold is a common feature in non-covalent inhibitors of immunoproteasome subunits (e.g., β1i), while the bromobenzyl substituent may influence receptor binding affinity and selectivity .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c20-15-4-2-1-3-13(15)9-21-16(25)11-24-10-14(7-8-17(24)26)19-22-18(23-27-19)12-5-6-12/h1-4,7-8,10,12H,5-6,9,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBQTSNSJFZDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings :
- The target compound replaces the benzyl group in analog 1 with a 2-bromobenzyl group, likely enhancing steric bulk and lipophilicity, which may improve binding pocket interactions (e.g., with Phe31 and Lys33 in β1i) .
- The cyclopropyl-oxadiazole substituent may increase metabolic stability compared to simpler alkyl groups in analogs 1–5 .
FPR Agonists with Pyridazinone/Acetamide Scaffolds
Pyridazinone derivatives with bromophenyl-acetamide groups exhibit FPR2/FPR1 agonist activity :
Key Findings :
- FPR2) due to positional isomerism .
- The oxadiazole moiety may reduce off-target effects compared to methoxybenzyl groups in FPR ligands.
Kinase Inhibitors with 2-Oxopyridin-1(2H)-yl Motifs
Patent compounds (e.g., tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate) target p38 MAP kinase :
Key Findings :
- The target compound lacks the difluorobenzoyl and alaninate groups critical for p38 MAP kinase binding in patent compounds, suggesting divergent target selectivity .
- Its smaller molecular weight (~456 vs. ~600) may improve bioavailability compared to bulkier kinase inhibitors.
Screening Hits with Oxadiazole-Pyridinone Cores
Screening libraries include analogs with variable aryl substituents :
Key Findings :
- Quinolinone-based analogs (e.g., 434.88 Da) show expanded aromatic systems, which may reduce solubility compared to the pyridinone core in the target compound.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring followed by coupling with pyridinone and bromobenzyl moieties. Key steps include:
- Pd-catalyzed cross-coupling : Use Pd(dppf)Cl₂ (0.1 eq) in THF/H₂O (5:1) at 80°C under N₂, as described for analogous compounds .
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is often used for oxadiazole ring formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) . Critical parameters include temperature control (60–80°C), inert atmospheres, and stoichiometric ratios of precursors.
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing oxadiazole (δ 8.5–9.5 ppm) and pyridinone (δ 6.5–7.5 ppm) signals .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 527.8 for C₂₄H₂₀BrClN₄O₃ analogs) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. How can solubility challenges be addressed in preclinical formulations?
While solubility data for this compound is limited, structurally similar analogs show improved solubility in polar aprotic solvents (e.g., DMSO) or via cyclodextrin complexation. Preclinical studies often use suspensions in 0.5% methylcellulose or emulsions with Tween-80 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Analog synthesis : Modify substituents (e.g., replace bromine with chlorine or fluorine on the benzyl group; vary cyclopropyl with ethyl/methyl groups on oxadiazole) .
- Biological assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, or antimicrobial activity via MIC determinations against S. aureus and E. coli .
- Data correlation : Compare IC₅₀ values with electronic (Hammett constants) or steric (Taft parameters) descriptors .
Q. What strategies resolve discrepancies in reported biological activity data?
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities ≥2% can skew activity .
- Standardized protocols : Replicate assays under controlled conditions (pH 7.4, 37°C, 5% CO₂) to minimize variability .
- Mechanistic validation : Combine enzymatic assays (e.g., kinase inhibition) with molecular docking to confirm target engagement .
Q. How can computational methods predict target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like PARP-1 or EGFR. Focus on oxadiazole’s hydrogen bonding with catalytic lysine residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- Pharmacophore mapping : Align with known inhibitors (e.g., olaparib for PARP-1) to identify critical interaction points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
